molecular formula C11H15BrClNO B13491573 8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B13491573
M. Wt: 292.60 g/mol
InChI Key: KJMNSRMJQQXLJA-UHFFFAOYSA-N
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Description

8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound that belongs to the class of benzoxazepines. This compound is characterized by the presence of a bromine atom at the 8th position and two methyl groups at the 2nd position of the benzoxazepine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the formation of the benzoxazepine ring through a cyclization reaction. This can be achieved by reacting an appropriate precursor with a cyclizing agent under controlled conditions.

    Bromination: The bromine atom is introduced at the 8th position of the benzoxazepine ring using a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Formation of substituted benzoxazepine derivatives.

Scientific Research Applications

8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
  • 8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride
  • (8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride

Uniqueness

8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to the presence of two methyl groups at the 2nd position, which can significantly influence its chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

8-bromo-2,2-dimethyl-4,5-dihydro-3H-1,4-benzoxazepine;hydrochloride

InChI

InChI=1S/C11H14BrNO.ClH/c1-11(2)7-13-6-8-3-4-9(12)5-10(8)14-11;/h3-5,13H,6-7H2,1-2H3;1H

InChI Key

KJMNSRMJQQXLJA-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC2=C(O1)C=C(C=C2)Br)C.Cl

Origin of Product

United States

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